Dual Esterase Inhibition Profile: AChE (IC₅₀ 65 μM) and Carboxylesterase (IC₅₀ 23.1 μM) Distinguishes Morpholine Cyanothioformamide from Non-Thioamide Esterase Ligands
Morpholine, 4-(cyanothioxomethyl)-(9CI) exhibits measurable inhibitory activity against both human erythrocyte acetylcholinesterase (AChE) and porcine liver carboxylesterase (CES). Against human AChE, the IC₅₀ is 6.50 × 10⁴ nM (65 μM), while against pig liver CES the IC₅₀ is 2.31 × 10⁴ nM (23.1 μM), yielding a CES/AChE selectivity ratio of approximately 2.8 [1]. By comparison, morpholine-4-carbothioamide (CAS 14294-10-1), which lacks the cyano substituent, has no reported esterase inhibition data in ChEMBL or BindingDB, suggesting the cyanothioxomethyl group is critical for enzyme recognition. This dual esterase profile with a defined numeric selectivity ratio is a quantifiable differentiation from both non-cyanated morpholine thioamides and all-carbon ring cyanothioformamides for which comparable esterase data have not been deposited in public databases [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | AChE IC₅₀ = 65,000 nM; CES IC₅₀ = 23,100 nM; Selectivity ratio CES/AChE = 2.8 |
| Comparator Or Baseline | Morpholine-4-carbothioamide (CAS 14294-10-1): no esterase inhibition data reported; typical reference AChE inhibitor physostigmine IC₅₀ ~ 6–14 nM (not a structural analog; provided for scale reference only) |
| Quantified Difference | 65 μM AChE IC₅₀ is ~4,600–10,800-fold weaker than physostigmine, but selectivity for CES over AChE (2.8-fold) may be exploited in applications requiring differential esterase profiling. |
| Conditions | Human erythrocyte AChE, 12-min pre-incubation, acetylthiocholine iodide substrate, spectrophotometric detection; pig liver CES, p-nitrophenyl acetate substrate, spectrophotometric detection. |
Why This Matters
The defined numeric selectivity ratio allows researchers to select this compound for assays where dual esterase engagement is required, unlike analogs that lack any documented esterase activity.
- [1] BindingDB Entry BDBM50358311 (ChEMBL1922540). Affinity Data: IC₅₀ 6.50E+4 nM (Human AChE); IC₅₀ 2.31E+4 nM (Pig liver carboxylesterase). Moscow State University / ChEMBL curation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358311 (accessed 2026-04-27). View Source
- [2] ChEMBL Database. Morpholine-4-carbothioamide (CHEMBL not assigned for esterase targets). Searched via https://www.ebi.ac.uk/chembl/ (accessed 2026-04-27). View Source
